molecular formula C8H17N B8022724 cis-N,2-Dimethylcyclohexan-1-amine

cis-N,2-Dimethylcyclohexan-1-amine

Cat. No.: B8022724
M. Wt: 127.23 g/mol
InChI Key: HMDSHIZGTPRJHT-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-N,2-Dimethylcyclohexan-1-amine: is an organic compound with the molecular formula C8H17N It is a derivative of cyclohexane, where the amine group is attached to the first carbon, and two methyl groups are attached to the first and second carbons in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-N,2-Dimethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method involves the catalytic hydrogenation of the corresponding nitrile or imine precursor using catalysts like palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of the precursor compounds to the desired amine .

Chemical Reactions Analysis

Types of Reactions: cis-N,2-Dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

cis-N,2-Dimethylcyclohexan-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-N,2-Dimethylcyclohexan-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in amine metabolism .

Comparison with Similar Compounds

    trans-N,2-Dimethylcyclohexan-1-amine: The trans isomer of the compound, where the methyl groups are in a trans configuration.

    cis-1,2-Dimethylcyclohexane: A similar compound without the amine group.

    trans-1,2-Dimethylcyclohexane: The trans isomer of 1,2-dimethylcyclohexane.

Uniqueness: cis-N,2-Dimethylcyclohexan-1-amine is unique due to its specific cis configuration and the presence of the amine group. This configuration can influence its chemical reactivity and interactions with biological molecules, making it distinct from its trans isomer and other similar compounds .

Properties

IUPAC Name

(1R,2S)-N,2-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDSHIZGTPRJHT-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@H]1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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